![molecular formula C18H16ClN3O2 B2919018 1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034499-06-2](/img/structure/B2919018.png)
1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-FUPU and is a member of the class of pyridine derivatives.
Scientific Research Applications
Substituent Effects and Complexation
Studies have explored how substituents on pyridyl ureas influence their conformation and ability to complex with other molecules. For example, the equilibrium between conformational isomers of pyrid-2-yl ureas and their interaction with cytosine demonstrates the impact of substituent groups on molecular behavior and complexation dynamics (Chia-Hui Chien et al., 2004). These findings are crucial for designing molecules with specific binding affinities and properties.
Metallo-Supramolecular Assemblies
The design and characterization of metallo-supramolecular macrocycles using pyridine-substituted urea ligands highlight the role of such compounds in forming complex structures. These structures are influenced by methyl substitution, which controls the positioning of pyridine nitrogen atoms relative to the urea carbonyl group, facilitating the formation of hydrogen bonding sites within the assemblies (Ralf W. Troff et al., 2012).
Hydrogen Bonding and Self-Assembly
Research on heterocyclic ureas has shown their ability to unfold and form multiply hydrogen-bonded complexes, indicating the potential for these compounds in self-assembly and the creation of complex molecular structures. This behavior is akin to peptide unfolding, suggesting a mimicry of biological processes (P. Corbin et al., 2001).
Synthesis and Derivatives
The synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives, underscores the versatility of such compounds in creating a wide array of chemical entities with potential applications ranging from materials science to pharmaceuticals (F. M. Abdelrazek et al., 2010).
Optical and Electronic Properties
Computational studies on related chalcone derivatives have assessed their electro-optic properties, offering insights into the molecular geometry, vibrational modes, and nonlinear optical properties. Such research indicates the potential of urea derivatives in optoelectronic device fabrication due to their superior properties compared to standard molecules like urea (M. Shkir et al., 2018).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDTOSKTHGANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea |
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